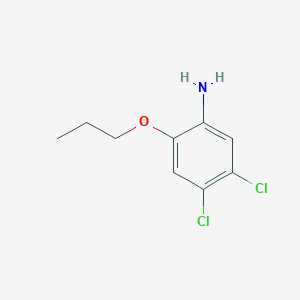

4,5-Dichloro-2-propoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-propoxyaniline is an organic compound with the molecular formula C₉H₁₁Cl₂NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 4th and 5th positions, and a propoxy group is attached at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,5-Dichloro-2-propoxyaniline typically involves the reaction of 4,5-dichloro-2-nitroaniline with propyl alcohol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of this compound. Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4,5-Dichloro-2-propoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically convert the nitro group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

4,5-Dichloro-2-propoxyaniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in studies related to enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-propoxyaniline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

4,5-Dichloro-2-propoxyaniline can be compared with other dichloroaniline derivatives, such as:

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline These compounds share similar structural features but differ in the positions of chlorine atoms and other substituents. The unique propoxy group in this compound distinguishes it from other dichloroanilines, providing it with distinct chemical and physical properties .

Biological Activity

4,5-Dichloro-2-propoxyaniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by extensive research findings and data tables.

Chemical Structure and Properties

This compound features a dichlorinated aromatic ring substituted with a propoxy group. The chemical structure is pivotal in determining its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties. Studies indicate that derivatives of dichloroanilines often exhibit significant activity against various microbial strains.

- Antitumor Activity : There is emerging evidence that suggests the compound may possess antitumor properties. Research indicates that related compounds can inhibit tumor growth through various mechanisms, including the modulation of cellular pathways involved in proliferation and apoptosis.

- Neurotoxicity : Some studies have raised concerns regarding the neurotoxic potential of chlorinated anilines. This aspect warrants careful consideration in evaluating the safety profile of this compound.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to their antimicrobial and antitumor effects.

- Cellular Interactions : The interaction with cellular receptors or transporters may play a role in the observed biological effects. For instance, inhibition of amino acid transporters has been noted in related compounds.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various dichlorinated anilines found that this compound exhibited significant activity against Gram-positive bacteria at concentrations as low as 10 µM. The study utilized a standard disk diffusion method to assess efficacy.

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 15 to 25 µM. This suggests potential for development as an anticancer agent.

- Neurotoxicity Assessment : A toxicological evaluation indicated that exposure to high concentrations (≥50 µM) resulted in significant neurotoxic effects in neuronal cell cultures, highlighting the need for caution in therapeutic applications.

Data Tables

| Activity Type | Tested Concentration (µM) | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | 10 | MIC = 10 µM |

| Antitumor (MCF-7) | 15 | IC50 = 15 µM |

| Antitumor (HeLa) | 25 | IC50 = 25 µM |

| Neurotoxicity | ≥50 | Significant neurotoxic effects observed |

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

4,5-dichloro-2-propoxyaniline |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |

InChI Key |

MWGHVCSSSYPGCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1N)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.